molecular formula C27H29Cl2FN8O3 B2932101 [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride

Cat. No.: B2932101
M. Wt: 603.5 g/mol
InChI Key: SKHKFWSXLCGMNF-IKXQUJFKSA-N
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Description

BMS 599626 dihydrochloride is a small molecule inhibitor that targets the human epidermal growth factor receptor family, specifically HER1 and HER2. It is known for its potent and selective inhibition of these receptors, making it a valuable compound in cancer research and treatment .

Scientific Research Applications

BMS 599626 dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

BMS 599626 dihydrochloride primarily targets the HER1 and HER2 kinases in the human epidermal growth factor receptor (HER) family . The IC50 values for HER1 and HER2 are 20 nmol/L and 30 nmol/L, respectively . These receptors play a crucial role in cell growth and proliferation .

Mode of Action

BMS 599626 dihydrochloride inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This competition prevents the phosphorylation of these receptors, thereby inhibiting their activity . Furthermore, BMS 599626 dihydrochloride can block the formation of heterodimers between HER1 and HER2, which inhibits the downstream signaling pathway .

Biochemical Pathways

The inhibition of HER1 and HER2 kinases by BMS 599626 dihydrochloride affects the downstream signaling pathways associated with these receptors . These pathways are crucial for cell growth and proliferation . By blocking the formation of HER1 and HER2 heterodimers, BMS 599626 dihydrochloride disrupts the signaling pathways that drive tumor growth .

Pharmacokinetics

It is known to be an orally bioavailable inhibitor , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

BMS 599626 dihydrochloride inhibits the proliferation of tumor cells that depend on HER1 and/or HER2 . It has been shown to have antitumor activity in models that overexpress HER1, as well as in models that have HER2 gene amplification or overexpression . There is a good correlation between the inhibition of receptor signaling and antitumor activity .

Action Environment

Preparation Methods

The synthesis of BMS 599626 dihydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods focus on optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

BMS 599626 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .

Comparison with Similar Compounds

BMS 599626 dihydrochloride is unique in its high selectivity and potency for HER1 and HER2 receptors. Similar compounds include:

Properties

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKFWSXLCGMNF-IKXQUJFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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